5-Bromo-2-(4,4-difluoro-piperidin-1-yl)-phenylamine
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Overview
Description
5-Bromo-2-(4,4-difluoro-piperidin-1-yl)-phenylamine is a chemical compound that belongs to the class of aromatic amines It features a bromine atom and a difluoropiperidine group attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,4-difluoro-piperidin-1-yl)-phenylamine typically involves the following steps:
Piperidine Substitution: The attachment of the difluoropiperidine group to the brominated phenylamine.
The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,4-difluoro-piperidin-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted phenylamines, nitro compounds, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(4,4-difluoro-piperidin-1-yl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-(4,4-difluoro-piperidin-1-yl)-phenylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyrimidine
- 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzene
Uniqueness
5-Bromo-2-(4,4-difluoro-piperidin-1-yl)-phenylamine is unique due to its specific substitution pattern and the presence of both bromine and difluoropiperidine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-8-1-2-10(9(15)7-8)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNDOUWBXAZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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